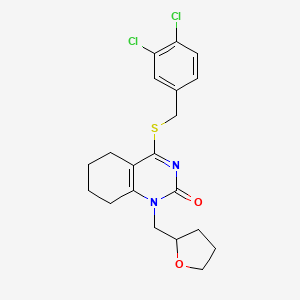
4-((3,4-dichlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3,4-dichlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a useful research compound. Its molecular formula is C20H22Cl2N2O2S and its molecular weight is 425.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-((3,4-dichlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one (CAS Number: 899756-64-0) is a member of the quinazoline family known for its diverse biological activities. This article explores its biological activity, including potential therapeutic applications and mechanisms of action.
- Molecular Formula : C20H22Cl2N2O2S
- Molecular Weight : 425.4 g/mol
- Structure : The compound features a tetrahydrofuran ring and a dichlorobenzyl thio group, which contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the areas of antimicrobial , anticancer , and anti-inflammatory effects.
Antimicrobial Activity
Studies have shown that derivatives of quinazoline compounds possess antimicrobial properties. The presence of the thioether moiety in this compound enhances its interaction with microbial targets, potentially disrupting cellular functions.
| Study | Activity | Findings |
|---|---|---|
| Antibacterial | Exhibited inhibition against various Gram-positive and Gram-negative bacteria. | |
| Antifungal | Showed effectiveness against common fungal strains. |
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro assays. It has demonstrated cytotoxic effects on several cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 12.7 | Induction of apoptosis via intrinsic pathways. |
| K562 | 14.9 | Cell cycle arrest and apoptosis induction. |
A notable study highlighted that the compound induced apoptosis in HeLa cells through both extrinsic and intrinsic signaling pathways, suggesting its potential as a chemotherapeutic agent .
The mechanisms underlying the biological activity of this compound can be attributed to several factors:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It interferes with the cell cycle progression, particularly at the G2/M phase.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, contributing to their death.
Case Studies
Several case studies have documented the effectiveness of similar compounds with structural similarities to this compound:
- Study on Cancer Cell Lines : A study reported that derivatives with similar thioether groups exhibited significant cytotoxicity against breast and lung cancer cell lines .
- Antimicrobial Efficacy : Another research effort demonstrated that compounds with similar quinazoline structures showed potent antibacterial activity against resistant strains of bacteria .
Propriétés
IUPAC Name |
4-[(3,4-dichlorophenyl)methylsulfanyl]-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O2S/c21-16-8-7-13(10-17(16)22)12-27-19-15-5-1-2-6-18(15)24(20(25)23-19)11-14-4-3-9-26-14/h7-8,10,14H,1-6,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJCZPMXJHANOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CC3CCCO3)SCC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














